n-(3-Bromophenyl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl)piperidine-1-sulfonamide: is an organic compound with the molecular formula C11H15BrN2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromophenyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)piperidine-1-sulfonamide typically involves the reaction of 3-bromophenylamine with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromophenyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Chemistry: N-(3-Bromophenyl)piperidine-1-sulfonamide is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of various pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents for treating diseases such as cancer and neurological disorders .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)piperidine-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with various biological molecules, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
- N-(4-Bromophenyl)piperidine-1-sulfonamide
- N-(2-Bromophenyl)piperidine-1-sulfonamide
- N-(3-Chlorophenyl)piperidine-1-sulfonamide
Comparison: N-(3-Bromophenyl)piperidine-1-sulfonamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for specific applications .
Properties
CAS No. |
5433-46-5 |
---|---|
Molecular Formula |
C11H15BrN2O2S |
Molecular Weight |
319.22 g/mol |
IUPAC Name |
N-(3-bromophenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C11H15BrN2O2S/c12-10-5-4-6-11(9-10)13-17(15,16)14-7-2-1-3-8-14/h4-6,9,13H,1-3,7-8H2 |
InChI Key |
VQCSWZRZTHZKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.